molecular formula C13H9ClN2S B3266942 6-Benzyl-4-chlorothieno[2,3-d]pyrimidine CAS No. 439692-63-4

6-Benzyl-4-chlorothieno[2,3-d]pyrimidine

Cat. No. B3266942
CAS RN: 439692-63-4
M. Wt: 260.74 g/mol
InChI Key: XLOLFAHCHAMUGB-UHFFFAOYSA-N
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Description

“6-Benzyl-4-chlorothieno[2,3-d]pyrimidine” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed . A procedure has been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis, in 53–77% yields .


Molecular Structure Analysis

The molecular structure of 4-chlorothieno[2,3-d]pyrimidine, a related compound, is given by the InChI code: 1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H . The molecular weight is 170.62 .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines have been found to exhibit a range of pharmacological activities, including antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and others . They are used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .


Physical And Chemical Properties Analysis

The physical form of 4-chlorothieno[2,3-d]pyrimidine, a related compound, is solid . It should be stored in an inert atmosphere at 2-8°C .

Mechanism of Action

While the specific mechanism of action for “6-Benzyl-4-chlorothieno[2,3-d]pyrimidine” is not mentioned in the search results, thieno[2,3-d]pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The safety information for 4-chlorothieno[2,3-d]pyrimidine indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Thieno[2,3-d]pyrimidines are an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . This suggests potential future directions for the development and study of “6-Benzyl-4-chlorothieno[2,3-d]pyrimidine” and related compounds.

properties

IUPAC Name

6-benzyl-4-chlorothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-12-11-7-10(17-13(11)16-8-15-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOLFAHCHAMUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(S2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-4-chlorothieno[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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